molecular formula C7H14O4S B12531949 2-Methyloxan-4-yl methanesulfonate

2-Methyloxan-4-yl methanesulfonate

Cat. No.: B12531949
M. Wt: 194.25 g/mol
InChI Key: MADASEHUCLKZHJ-UHFFFAOYSA-N
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Description

2-Methyloxan-4-yl methanesulfonate is a chemical compound with the molecular formula C7H14O4S. It is also known by its IUPAC name, (2R,4S)-2-methyltetrahydro-2H-pyran-4-yl methanesulfonate . This compound is characterized by its unique molecular structure, which includes a methanesulfonate ester group attached to a methyloxane ring.

Preparation Methods

The synthesis of 2-Methyloxan-4-yl methanesulfonate typically involves the reaction of 2-methyloxan-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-Methyloxan-4-ol+Methanesulfonyl chloride2-Methyloxan-4-yl methanesulfonate+HCl\text{2-Methyloxan-4-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methyloxan-4-ol+Methanesulfonyl chloride→2-Methyloxan-4-yl methanesulfonate+HCl

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Methyloxan-4-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where the methyloxane ring is modified.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methyloxan-4-ol and methanesulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methyloxan-4-yl methanesulfonate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic sites on biomolecules.

    Medicine: Research into its potential as a prodrug or a drug delivery agent is ongoing, given its ability to release active compounds under specific conditions.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methyloxan-4-yl methanesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonate ester group undergoes nucleophilic attack, leading to the release of the methanesulfonate group and the formation of a covalent bond between the methyloxane moiety and the target molecule. This mechanism is particularly relevant in biological systems, where the compound can modify proteins and enzymes .

Comparison with Similar Compounds

Similar compounds to 2-Methyloxan-4-yl methanesulfonate include other methanesulfonate esters such as:

    Methyl methanesulfonate: Known for its use as an alkylating agent in research and chemotherapy.

    Ethyl methanesulfonate: Another alkylating agent with applications in mutagenesis studies.

    Isopropyl methanesulfonate: Used in organic synthesis for introducing the methanesulfonate group.

This compound is unique due to its methyloxane ring, which imparts specific chemical properties and reactivity that differ from simpler methanesulfonate esters .

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

(2-methyloxan-4-yl) methanesulfonate

InChI

InChI=1S/C7H14O4S/c1-6-5-7(3-4-10-6)11-12(2,8)9/h6-7H,3-5H2,1-2H3

InChI Key

MADASEHUCLKZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)OS(=O)(=O)C

Origin of Product

United States

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